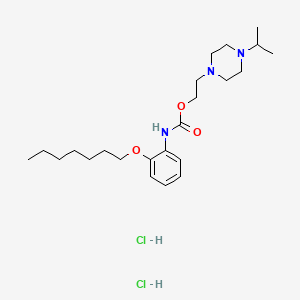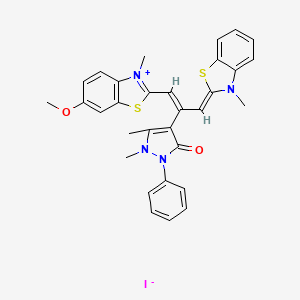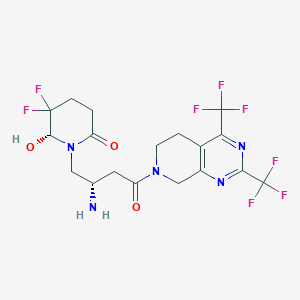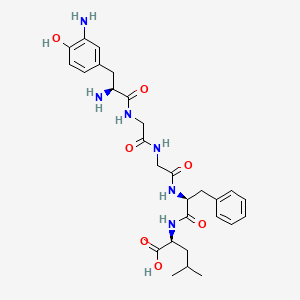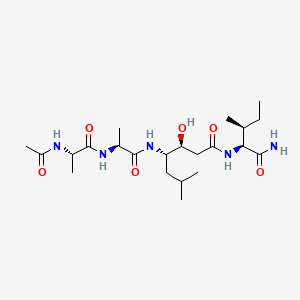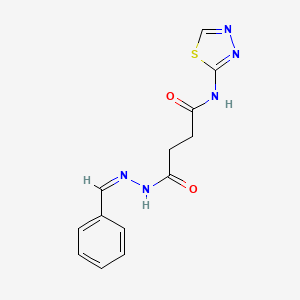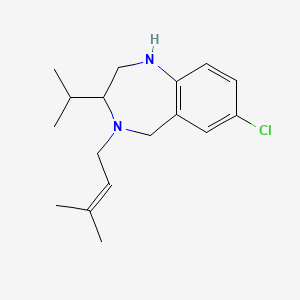
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. They act on the central nervous system and are commonly used in the treatment of anxiety, insomnia, and other conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable ketone or aldehyde, followed by cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical synthesis using automated processes. The key steps include the preparation of intermediates, purification, and final product formation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Benzodiazepine derivatives, including 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for their therapeutic potential in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of benzodiazepines involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and muscle relaxant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine may have unique properties based on its specific chemical structure, such as different binding affinities, metabolic pathways, and therapeutic effects compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
258849-97-7 |
|---|---|
Molekularformel |
C17H25ClN2 |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
7-chloro-4-(3-methylbut-2-enyl)-3-propan-2-yl-1,2,3,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C17H25ClN2/c1-12(2)7-8-20-11-14-9-15(18)5-6-16(14)19-10-17(20)13(3)4/h5-7,9,13,17,19H,8,10-11H2,1-4H3 |
InChI-Schlüssel |
SCNPFWORCUBTDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CNC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


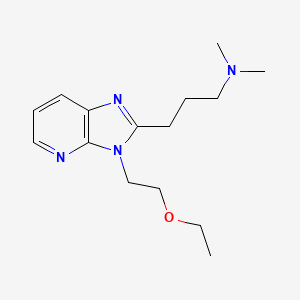
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
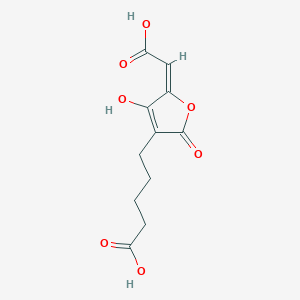

![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
